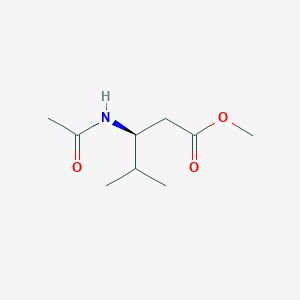
methyl (3S)-3-acetamido-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-acetamido-4-methylpentanoate is an organic compound with a specific stereochemistry. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound’s structure includes an acetamido group, a methyl group, and a pentanoate ester, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-acetamido-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (3S)-3-acetamido-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of protective groups and subsequent deprotection steps may also be employed to ensure the desired stereochemistry and functional group integrity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-acetamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-acetamido-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which methyl (3S)-3-acetamido-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3S)-3-acetamido-4-methylbutanoate
- Methyl (3S)-3-acetamido-4-methylhexanoate
- Ethyl (3S)-3-acetamido-4-methylpentanoate
Uniqueness
Methyl (3S)-3-acetamido-4-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
505093-03-8 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl (3S)-3-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(2)8(10-7(3)11)5-9(12)13-4/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 |
InChI-Schlüssel |
WAXGAANECYEIEY-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@H](CC(=O)OC)NC(=O)C |
Kanonische SMILES |
CC(C)C(CC(=O)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


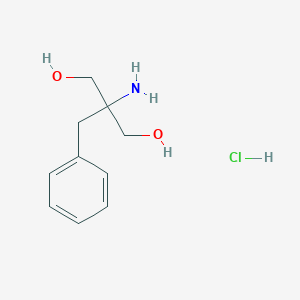

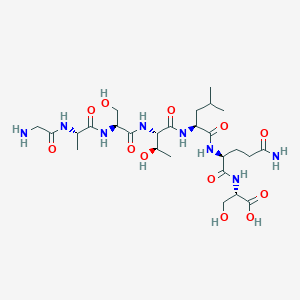


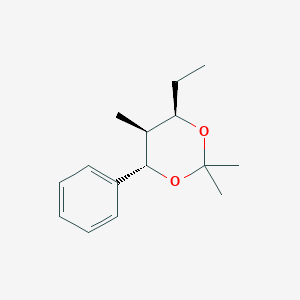

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
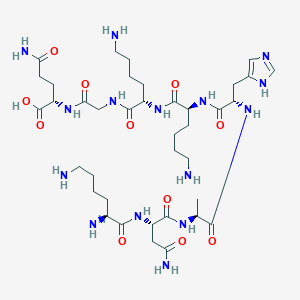

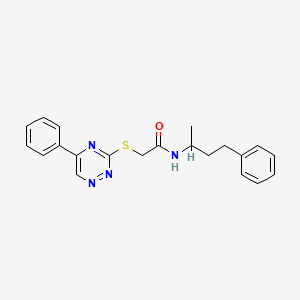

![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
